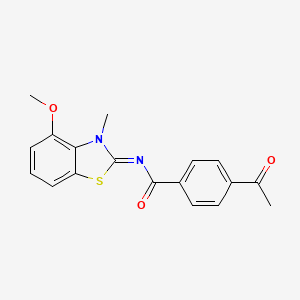

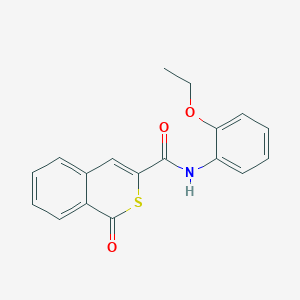

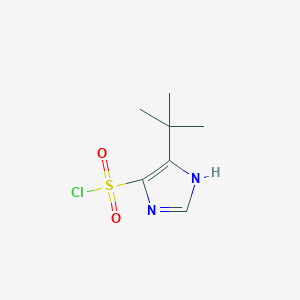

4-乙酰基-N-(4-甲氧基-3-甲基-1,3-苯并噻唑-2-基亚甲基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives, including those with structures closely related to the compound , often involves multicomponent reactions or base-catalyzed cyclization processes. For example, a convenient, one-pot, multicomponent synthesis method has been developed for (4-oxothiazolidine-2-ylidene)benzamide derivatives, which are characterized by IR, NMR, and single-crystal X-ray analysis (Hossaini et al., 2017). Additionally, microwave-promoted synthesis offers a cleaner, more efficient, and faster method for creating N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, showcasing the versatility in synthetic approaches (Saeed, 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those similar to our compound of interest, reveals crucial information about their crystalline systems, lattice constants, and molecular geometry. For instance, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide utilized X-ray diffraction, IR spectroscopy, and DFT calculations to elucidate the molecule's structural details, highlighting the compound's crystallization in a triclinic system and its geometric parameters (Demir et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives can be assessed through molecular electrostatic potential (MEP) surface mapping and photoelectron spectroscopy (PES) scan. These analyses help in understanding the electron distribution within the molecule and its potential interactions with other molecules. The antioxidant properties of some benzamide derivatives have been determined using DPPH free radical scavenging tests, indicating their potential utility in various applications (Demir et al., 2015).

科学研究应用

新型合成方法

研究人员已经开发出创新的方法来合成苯并噻唑及其衍生物,展示了它们在创造结构多样化化合物方面的潜力。一项研究突出了一种新的(4-氧代噻唑啉-2-基亚胺)苯甲酰衍生物的一锅法多组分合成方法,通过各种光谱技术和单晶X射线分析进行表征(Hossaini et al., 2017)。这种方法强调了这些化合物在科学研究中的多功能性,为进一步探索它们的应用铺平了道路。

生物医学应用

抗癌潜力

苯并噻唑衍生物已被研究用于其抗癌活性。一项关于合成和生物活性的研究表明,3-氰基-4-亚氨基-2-甲硫基-8-甲氧基-4H-嘧啶并[2,1-b][1,3]苯并噻唑的2-取代衍生物具有显著的抗菌活性,表明它们有望成为抗癌化合物的引物(Badne et al., 2011)。这表明了开发新的抗癌治疗药物的一个有前途的途径。

抗真菌和抗菌活性

已经记录了苯并噻唑衍生物的抗真菌和抗菌性能,一些化合物显示出对各种病原体的低至中等活性。这突显了它们在应对真菌和细菌感染方面的潜力,有助于寻找新的抗微生物药物(Saeed et al., 2008)。

抗氧化性能

已经探索了苯并噻唑衍生物的抗氧化能力,研究表明它们在减轻氧化应激方面的潜力。这种性质对于预防细胞损伤至关重要,并对治疗由氧化应激特征的疾病具有重要意义(Demir et al., 2015)。

作用机制

Target of Action

The primary target of the compound (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into thromboxane and prostaglandins .

Mode of Action

(E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition prevents the conversion of arachidonic acid into inflammatory mediators, thereby reducing inflammation .

Biochemical Pathways

The compound’s action affects the arachidonic acid pathway. By inhibiting COX enzymes, (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide prevents the production of prostaglandins and thromboxanes from arachidonic acid . These molecules are key players in the inflammatory response, so their reduction leads to a decrease in inflammation .

Pharmacokinetics

The compound’s effectiveness in inhibiting cox enzymes suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The molecular and cellular effects of (E)-4-acetyl-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide’s action include a reduction in the production of inflammatory mediators, leading to a decrease in inflammation . This is evidenced by the compound’s high IC50 values for COX-1 inhibition and excellent COX-2 SI values .

未来方向

属性

IUPAC Name |

4-acetyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-11(21)12-7-9-13(10-8-12)17(22)19-18-20(2)16-14(23-3)5-4-6-15(16)24-18/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCXLEHRMQWRYKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-acetyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene-2-carbothioamide, N-methyl-](/img/structure/B2486515.png)

![5-[3-(Piperidine-1-sulfonyl)phenyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2486525.png)

![6-Acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2486530.png)

![N-(2-carbamoylphenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2486533.png)